molecular formula C15H17N5O2S B10894495 N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10894495
M. Wt: 331.4 g/mol
InChI Key: DITMOYHZJKOXIJ-UHFFFAOYSA-N
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Description

N~5~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a pyrazole ring, a thiophene ring, and an oxadiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, thiophene carboxylic acids, and various catalysts to facilitate the cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N~5~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N~5~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N5-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

N~5~-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N5O2S

Molecular Weight

331.4 g/mol

IUPAC Name

N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C15H17N5O2S/c1-10(9-20-6-5-11(2)18-20)8-16-14(21)15-17-13(19-22-15)12-4-3-7-23-12/h3-7,10H,8-9H2,1-2H3,(H,16,21)

InChI Key

DITMOYHZJKOXIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CC(C)CNC(=O)C2=NC(=NO2)C3=CC=CS3

Origin of Product

United States

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